テトラエチルアンモニウム硝酸

概要

説明

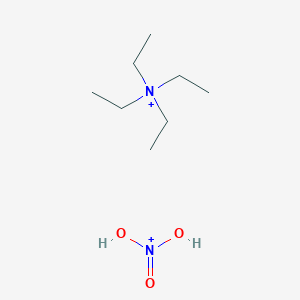

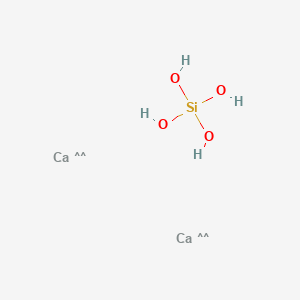

Tetraethylammonium nitrate is a quaternary ammonium compound with the chemical formula C8H20N2O3. It is composed of a tetraethylammonium cation and a nitrate anion. This compound is known for its use in various chemical and industrial applications due to its unique properties.

科学的研究の応用

Tetraethylammonium nitrate is utilized in a wide range of scientific research applications:

Chemistry: It is used as a phase-transfer catalyst and in the preparation of other tetraethylammonium salts.

Biology: It serves as a tool in electrophysiological studies to block potassium channels.

Medicine: Investigated for its potential use in drug formulations and as a vasodilator.

Industry: Employed in the synthesis of high-silica zeolites and as an electrolyte in supercapacitors.

作用機序

Target of Action

Tetraethylammonium (TEA) is a quaternary ammonium cation with the chemical formula [Et4N]+, consisting of four ethyl groups attached to a central nitrogen atom . It is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors .

Mode of Action

The mechanism of action of Tetraethylammonium nitrate is still being investigated. It is known that it blocks autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This blocking action interferes with the normal functioning of these targets, leading to changes in cellular activities.

Pharmacokinetics

It is known that the compound is soluble in water and many organic solvents , which suggests it could have good bioavailability. More research is needed to fully understand its pharmacokinetic properties.

Action Environment

The action, efficacy, and stability of Tetraethylammonium nitrate can be influenced by various environmental factors. For instance, its solubility suggests that it could be affected by the presence of water and organic solvents . Additionally, as a strong oxidizing agent, it should be kept away from reducing agents, combustible materials, and other strong oxidizing agents for safety reasons

生化学分析

Biochemical Properties

Tetraethylammonium nitrate is known to interact with various enzymes and proteins. For instance, it has been reported to block potassium channels, such as KV 1-3, KCa 1, 2, and prokaryotic KcsA . This interaction is often characterized by open pore blockade .

Cellular Effects

Tetraethylammonium nitrate has been observed to have significant effects on cellular processes. For example, it has been found to block transient receptor potential (TRP) cation channels, such as TRPM7, in a voltage-dependent manner . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Tetraethylammonium nitrate involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors .

Dosage Effects in Animal Models

The effects of Tetraethylammonium nitrate can vary with different dosages in animal models

Transport and Distribution

It is known that the tetraethylammonium ion has an effective radius of 0.45 nm, which is comparable in size to that of the hydrated K+ ion . This suggests that it may be transported and distributed in a similar manner to other ions of similar size.

準備方法

Synthetic Routes and Reaction Conditions: Tetraethylammonium nitrate is typically synthesized through the reaction of tetraethylammonium hydroxide with nitric acid. The reaction proceeds as follows:

(C2H5)4N+OH−+HNO3→(C2H5)4N+NO3−+H2O

Industrial Production Methods: In industrial settings, tetraethylammonium nitrate can be produced by reacting tetraethylammonium bromide with silver nitrate in an aqueous solution. The reaction is as follows:

(C2H5)4N+Br−+AgNO3→(C2H5)4N+NO3−+AgBr↓

The silver bromide precipitate is then filtered out, leaving a solution of tetraethylammonium nitrate.

Types of Reactions:

Oxidation: Tetraethylammonium nitrate can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

Reduction: It can be reduced under specific conditions, although this is less common.

Substitution: The nitrate anion can be substituted with other anions in metathesis reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride.

Substitution: Silver nitrate for metathesis reactions.

Major Products:

Oxidation: Various oxidized organic compounds depending on the specific conditions.

Reduction: Reduced forms of the compound, often leading to the formation of tetraethylammonium salts with different anions.

Substitution: New tetraethylammonium salts with different anions, such as tetraethylammonium chloride or tetraethylammonium sulfate.

類似化合物との比較

- Tetrabutylammonium nitrate

- Tetraethylammonium chloride

- Tetraethylammonium bromide

- Tetraethylammonium perchlorate

Uniqueness: Tetraethylammonium nitrate is unique due to its specific combination of the tetraethylammonium cation and nitrate anion, which imparts distinct properties such as solubility in water and various organic solvents, and its stability under normal conditions. This makes it particularly useful in applications requiring a stable, water-soluble quaternary ammonium compound.

特性

IUPAC Name |

tetraethylazanium;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.NO3/c1-5-9(6-2,7-3)8-4;2-1(3)4/h5-8H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJKNAJRGLQKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062075 | |

| Record name | Tetraethylammonium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1941-26-0 | |

| Record name | Ethanaminium, N,N,N-triethyl-, nitrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1941-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanaminium, N,N,N-triethyl-, nitrate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001941260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N,N,N-triethyl-, nitrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylammonium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraethylammonium nitrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W6G3DV8T2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Tetraethylammonium nitrate in studying vascular function?

A: Tetraethylammonium nitrate is a valuable tool in vascular research. It acts as a Ca2+-activated potassium channel inhibitor. [] This inhibition helps researchers understand the role of these channels in regulating vascular tone and blood pressure.

Q2: Can you provide an example of how Tetraethylammonium nitrate has been used in a study on blood vessels?

A: In a study investigating the vasorelaxant effect of osthole, a natural compound, on rat thoracic aortic rings, Tetraethylammonium nitrate was used to block Ca2+-activated potassium channels. [] The results showed that osthole's vasorelaxant effect was not solely dependent on these channels, suggesting other mechanisms were involved.

Q3: Besides its use in vascular studies, what other applications does Tetraethylammonium nitrate have?

A: Tetraethylammonium nitrate is also employed in studies on Lithium-Sulfur batteries (LSBs). It acts as a dual-functional electrolyte additive, enhancing battery performance. []

Q4: How does Tetraethylammonium nitrate improve LSB performance?

A: The nitrate anion (NO3−) in Tetraethylammonium nitrate promotes polysulfide dissolution, leading to increased sulfur utilization and reduced electrode passivation. [] Meanwhile, the tetraethylammonium cation adsorbs onto lithium protrusions, forming a protective layer that inhibits dendrite formation. [] These combined effects improve capacity, cycling stability, and coulombic efficiency, especially under lean electrolyte conditions. []

Q5: Are there any studies on the structural properties of Tetraethylammonium nitrate and its mixtures?

A: Yes, researchers have investigated the thermophysical behavior of Tetraethylammonium nitrate ionic liquids and their mixtures. [] Densities, electric conductivities, and viscosities were determined at atmospheric pressure across a range of temperatures. [] Studies also explored the impact of different alkylammonium cations and varying hydrogen bond donor groups on these properties. []

Q6: What about the use of Tetraethylammonium nitrate in analytical chemistry?

A: Tetraethylammonium nitrate is often used as a mobile phase additive in size exclusion chromatography (SEC). [] For instance, it has proven beneficial for analyzing polyamide 6 (PA6), a type of nylon. []

Q7: What are the advantages of using Tetraethylammonium nitrate in SEC analysis of PA6?

A: Adding Tetraethylammonium nitrate to the mobile phase, such as hexafluoroisopropanol (HFIP), in SEC can help mitigate aggregation issues observed with some PA6 samples, particularly those synthesized anionically using bifunctional activators. [] This leads to more accurate molar mass determinations. []

Q8: Has Tetraethylammonium nitrate been utilized in other chemical reactions?

A: Yes, research shows that Tetraethylammonium nitrate can act as an oxidizing agent in certain reactions. For example, bis(diethyldithiocarbamato)oxomolybdenum(IV) can abstract an oxygen atom from Tetraethylammonium nitrate, oxidizing itself to a molybdenum(VI) compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B167555.png)